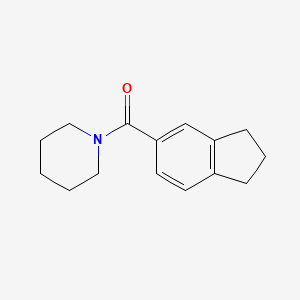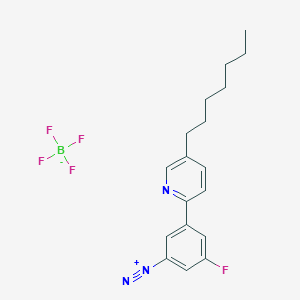
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of synthetic opioids that are structurally similar to morphine but have different pharmacological properties. AH-7921 has been used in scientific research to better understand the mechanisms of opioid receptor activation and to develop new treatments for pain management.
作用機序
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine works by binding to the μ-opioid receptor in the brain and spinal cord, which leads to the activation of a cascade of signaling pathways. This activation results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine also activates the reward pathway in the brain, which leads to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been found to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has been found to have less potential for addiction and abuse compared to other opioids. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been found to have a shorter duration of action compared to other opioids, which makes it a promising candidate for the development of new treatments for pain management.
実験室実験の利点と制限
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptor activation. It also has less potential for addiction and abuse compared to other opioids, which makes it a safer alternative for use in lab experiments. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has limitations, including the potential for respiratory depression and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine in scientific research. One potential direction is the development of new treatments for pain management that have less potential for addiction and abuse. Another potential direction is the study of the mechanisms of opioid receptor activation to better understand the pathways involved in pain signaling. Additionally, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine may be used as a tool for the development of new drugs that target the μ-opioid receptor.
合成法
The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine involves the reaction of piperidine with 2,3-dihydroindene-5-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine.
科学的研究の応用
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been used in scientific research to study the mechanisms of opioid receptor activation. It has been found to be a selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been used in the development of new treatments for pain management, as it has been found to have less potential for addiction and abuse compared to other opioids.
特性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-9-2-1-3-10-16)14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVDYQHEDJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)



![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)




![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)

![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)
